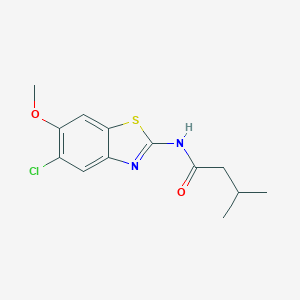
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide, also known as BMB, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of benzothiazole derivatives and has been shown to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide is not fully understood. However, it has been suggested that N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide acts by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs are known to play a critical role in the development and progression of cancer. By inhibiting HDACs, N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide may alter the expression of genes that are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, induce cell cycle arrest and apoptosis, and inhibit the activity of HDACs. Furthermore, N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to possess antifungal and antibacterial activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide in lab experiments is its ability to selectively inhibit the activity of HDACs. This makes it a valuable tool compound for investigating the role of HDACs in various biological processes. However, one of the limitations of using N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the research on N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide. One potential direction is to investigate its potential use as a therapeutic agent for cancer. Another potential direction is to investigate its role in regulating gene expression in other biological processes. Furthermore, future research can focus on developing more potent derivatives of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide with improved solubility and selectivity for HDACs. Overall, N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide is a valuable tool compound that has the potential to contribute to our understanding of various biological processes and to the development of new therapeutic agents for cancer.
Méthodes De Synthèse
The synthesis of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide involves the reaction of 5-chloro-6-methoxy-2-aminobenzothiazole with 3-methylbutanoyl chloride in the presence of a base. The reaction yields N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide as a white crystalline solid with a melting point of 169-171°C. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has been extensively used in scientific research as a tool compound to investigate various biological processes. It has been shown to possess antitumor, antifungal, and antibacterial activities. N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has also been reported to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C13H15ClN2O2S |
|---|---|
Poids moléculaire |
298.79 g/mol |
Nom IUPAC |
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C13H15ClN2O2S/c1-7(2)4-12(17)16-13-15-9-5-8(14)10(18-3)6-11(9)19-13/h5-7H,4H2,1-3H3,(H,15,16,17) |
Clé InChI |
LKTXRVWBVKLAPE-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=NC2=CC(=C(C=C2S1)OC)Cl |
SMILES canonique |
CC(C)CC(=O)NC1=NC2=CC(=C(C=C2S1)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Bromo-2-methoxy-3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B244438.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244440.png)
![3-bromo-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244441.png)
![5-(4-bromophenyl)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B244442.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B244443.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B244444.png)
![3-Chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244448.png)
![N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B244451.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide](/img/structure/B244453.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-methylbenzamide](/img/structure/B244454.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B244455.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide](/img/structure/B244456.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244459.png)
![N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244460.png)